![molecular formula C17H18ClNO3S B5012985 N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide](/img/structure/B5012985.png)
N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the phenethylamine family. It is a potent hallucinogenic drug that has gained popularity in recent years due to its powerful psychedelic effects. The synthesis method of this compound is complex and requires a high level of expertise.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide is not fully understood. However, it is believed to act as a partial agonist of the serotonin 2A receptor, which is responsible for its hallucinogenic effects. It may also act on other receptors in the brain, such as the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound has been found to have potent hallucinogenic effects, similar to other phenethylamine compounds. It can cause visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes. It may also cause changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide has several advantages and limitations for lab experiments. Its potent hallucinogenic effects make it a useful tool for studying the central nervous system and the serotonin 2A receptor. However, its complex synthesis method and high level of expertise required make it difficult to produce, limiting its availability for research purposes.
Future Directions
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide. One direction is to study its effects on other receptors in the brain, such as the dopamine and norepinephrine receptors. Another direction is to study its effects on different animal models, such as mice and rats. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide is a multi-step process that involves the use of various chemicals and reagents. The synthesis method is complex and requires a high level of expertise, making it difficult for inexperienced chemists to produce the compound. The synthesis method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-chlorophenethylamine to produce 2,5-dimethoxyphenethylamine. This compound is then reacted with thioanisole to produce N-(2,5-dimethoxyphenethyl)-4-methoxythiophenylacetamide. This compound is then reacted with thionyl chloride to produce N-(2,5-dimethoxyphenethyl)-4-chlorothiophenylacetamide, which is then reacted with phenylmagnesium bromide to produce this compound.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide has been used in scientific research to study its effects on the central nervous system. It has been found to have potent hallucinogenic effects, similar to other phenethylamine compounds such as mescaline and MDMA. It has also been found to have a high affinity for the serotonin 2A receptor, which is believed to be responsible for its hallucinogenic effects.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-21-15-11-14(16(22-2)10-13(15)18)19-17(20)8-9-23-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQNZCYLDIDEOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCSC2=CC=CC=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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